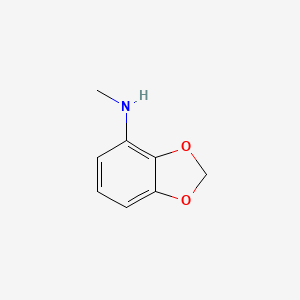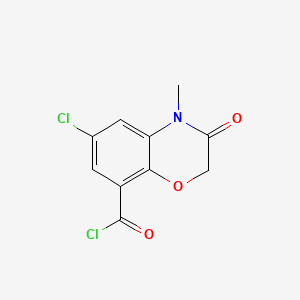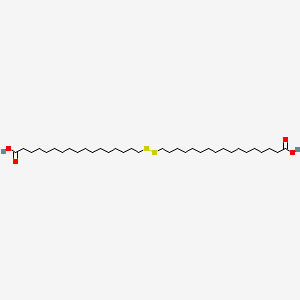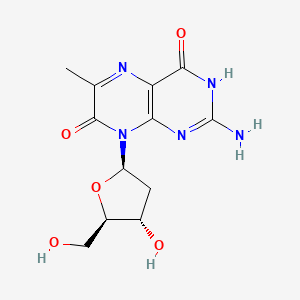
Z-Sar-Pro-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Sar-Pro-Arg-OH: is a synthetic peptide composed of the amino acids sarcosine, proline, and arginine. This compound is often used in biochemical research, particularly in studies involving enzyme-substrate interactions and protease activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Sar-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Hydrolysis: Z-Sar-Pro-Arg-OH can undergo hydrolysis in the presence of proteases, breaking down into its constituent amino acids.
Oxidation: The arginine residue can be oxidized to form citrulline.
Substitution: The peptide can participate in substitution reactions where one amino acid is replaced by another.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as trypsin or chymotrypsin in aqueous buffer solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Amino acid derivatives and coupling agents in organic solvents.
Major Products:
Hydrolysis: Sarcosine, proline, and arginine.
Oxidation: Citrulline.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
Chemistry:
- Used as a substrate in enzyme kinetics studies to understand protease activity.
Biology:
- Investigated for its role in cellular processes involving proteolysis.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors for proteases involved in diseases.
Industry:
- Utilized in quality control assays for pharmaceutical products.
作用機序
Mechanism: Z-Sar-Pro-Arg-OH acts as a substrate for proteases, which cleave the peptide bond between specific amino acids. This cleavage is essential for studying enzyme specificity and activity.
Molecular Targets and Pathways:
Proteases: Enzymes that hydrolyze peptide bonds.
Pathways: Involved in protein degradation and regulation of biological processes.
類似化合物との比較
Z-Gly-Pro-Arg-OH: Similar structure but with glycine instead of sarcosine.
Z-Ala-Pro-Arg-OH: Contains alanine instead of sarcosine.
Uniqueness:
- The presence of sarcosine in Z-Sar-Pro-Arg-OH provides unique properties, such as increased resistance to enzymatic degradation compared to glycine or alanine-containing peptides.
特性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25)/t16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDICJGJXJQAQ-IRXDYDNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4H-pyrido[2,3-e][1,2,4]triazepine](/img/structure/B570817.png)


